
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is a fluorinated aromatic compound with a bromomethyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene typically involves the bromination of a heptafluoronaphthalene precursor. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthalene carboxylic acids or aldehydes.
Reduction: Heptafluoronaphthalene.
Applications De Recherche Scientifique
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Pharmaceuticals: Potential intermediate in the synthesis of fluorinated drugs with enhanced metabolic stability and bioavailability.
Materials Science: Used in the development of advanced materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The fluorine atoms on the naphthalene ring enhance the compound’s stability and reactivity by electron-withdrawing effects, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)naphthalene
- 2-(Bromomethyl)acrylate
- (Bromomethyl)benzene
Uniqueness
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and chemical stability. This makes it particularly useful in applications requiring high-performance materials and pharmaceuticals .
Propriétés
Numéro CAS |
2058-95-9 |
|---|---|
Formule moléculaire |
C11H2BrF7 |
Poids moléculaire |
347.03 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene |
InChI |
InChI=1S/C11H2BrF7/c12-1-2-5(13)3-4(7(15)6(2)14)9(17)11(19)10(18)8(3)16/h1H2 |
Clé InChI |
JWEQPQOAANPEEE-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


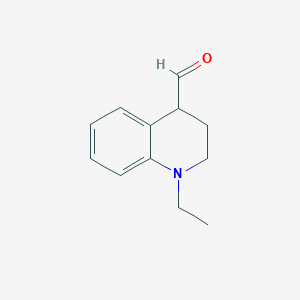
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
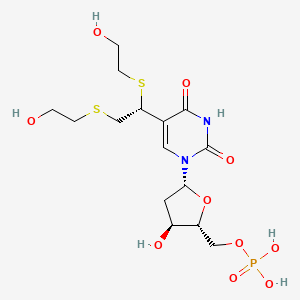
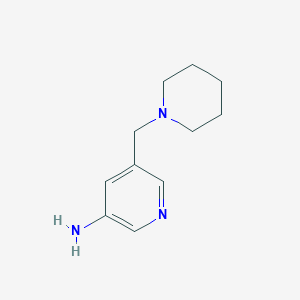
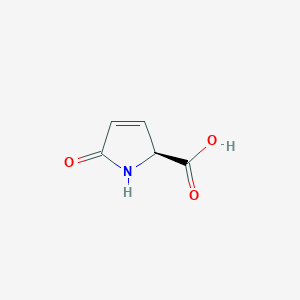
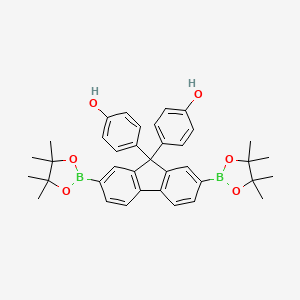
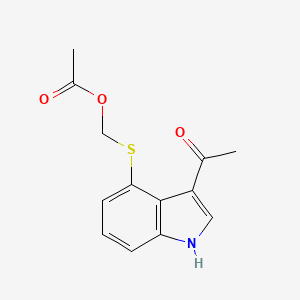
![5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/structure/B12938124.png)
![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)
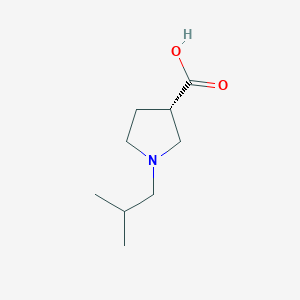
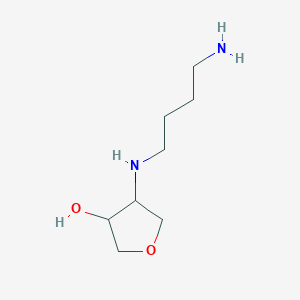
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12938138.png)

